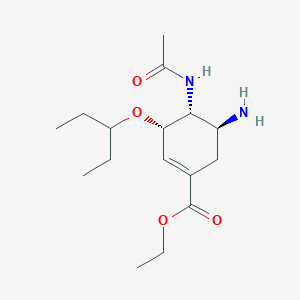

(3S,4R,5S)-Oseltamivir

Description

Stereochemical Significance in Antiviral Compound Design

The three-dimensional arrangement of atoms in a drug molecule, or its stereochemistry, is paramount in determining its interaction with biological targets. In the case of oseltamivir (B103847), the specific orientation of the amino, acetamido, and 3-pentyloxy groups on the cyclohexene (B86901) ring is critical for binding to the active site of the influenza neuraminidase enzyme. researchgate.netrowan.edu

Research into the stereoisomers of oseltamivir has demonstrated that even subtle changes in the spatial arrangement of these functional groups can lead to dramatic differences in antiviral activity. For instance, the synthesis and biological evaluation of the (3S,4R,5S)-isomer of oseltamivir revealed that it exhibits noteworthy in vitro potency against a Tamiflu-sensitive influenza viral strain. rsc.orgnih.gov This finding underscores the high degree of stereochemical recognition by the neuraminidase enzyme.

A study that synthesized and tested three diastereoisomers of oseltamivir, including the (3S,4R,5S)-isomer, found that while all three had lower antiviral activity than the parent drug, the (3S,4R,5S)-isomer displayed in vitro potency comparable to Tamiflu against the A/Perth/265/2009(H5N1) influenza virus strain. rsc.orgnih.gov This suggests that the stereocenter at the C3 position, which bears the 3-pentyloxy group, can exist in the S configuration without completely abolishing activity, provided the C4 and C5 stereocenters retain their correct R and S configurations, respectively.

In contrast, alteration of the stereochemistry at the C4 position, which carries the acetamido group, has been shown to be highly detrimental to inhibitory activity. The 4-epi-oseltamivir carboxylate was found to be approximately 150,000-fold less potent than the reference compound, oseltamivir carboxylate. researchgate.netnih.gov This highlights the critical role of the C4 acetamido group's stereodisposition for effective enzyme recognition and binding. researchgate.netrsc.org

Interactive Table: In Vitro Activity of Oseltamivir Stereoisomers

| Compound | Target | Assay | Activity (IC₅₀) | Fold Difference vs. Oseltamivir Carboxylate | Reference |

| (3S,4R,5S)-Oseltamivir | Influenza A/Perth/265/2009(H5N1) | Virus-inhibition assay | Comparable to Tamiflu | Not specified | rsc.orgnih.gov |

| 4-epi-Oseltamivir Carboxylate | Influenza A (H1N1 and H3N2) | Neuraminidase inhibition | μM level | ~150,000-fold less potent | researchgate.netnih.gov |

| Oseltamivir Carboxylate (Active form) | Influenza A and B | Neuraminidase inhibition | nM level | - | researchgate.net |

Computational studies have further elucidated the binding modes of different stereoisomers within the neuraminidase active site. rowan.edujapsonline.com These in silico predictions, coupled with experimental data, provide a rational basis for understanding the observed structure-activity relationships and guide the design of novel antiviral agents.

Evolution of Neuraminidase Inhibitor Research Frameworks

The development of neuraminidase inhibitors is a classic example of structure-based drug design. The journey began with the understanding of the crucial role of the neuraminidase enzyme in the influenza virus life cycle, specifically in the release of new virions from infected cells. scispace.comunimib.it

Early research focused on analogues of sialic acid (N-acetylneuraminic acid), the natural substrate of the neuraminidase enzyme. scispace.com A key breakthrough was the discovery that 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (Neu5Ac2en) acted as a micromolar inhibitor of the enzyme. scispace.com This unsaturated derivative provided a more rigid template for further structural modifications.

The availability of the X-ray crystal structure of the neuraminidase active site revolutionized the research framework. unimib.itnih.gov It allowed for the rational design of inhibitors that could more effectively bind to the conserved active site residues. This led to the development of zanamivir (B325), which incorporated a positively charged guanidino group to interact with a negatively charged region of the active site, resulting in a significant increase in inhibitory activity. mdpi.com

The quest for an orally bioavailable neuraminidase inhibitor drove the next phase of research. While zanamivir was effective, its polar nature limited its administration to inhalation. Scientists at Gilead Sciences embarked on a program to develop a potent inhibitor with improved pharmacokinetic properties. virologyresearchservices.com Their research framework involved several key strategies:

Replacement of the Dihydropyran Ring: The core dihydropyran ring of the early inhibitors was replaced with a more stable carbocyclic cyclohexene ring. researchgate.net

Introduction of a Hydrophobic Side Chain: A crucial modification was the introduction of a lipophilic 3-pentyloxy side chain. This group was designed to occupy a hydrophobic pocket in the neuraminidase active site that opens up upon binding of the inhibitor, a feature not utilized by the natural substrate, sialic acid. This addition significantly enhanced the potency of the inhibitor. researchgate.net

Prodrug Strategy: To overcome the poor oral bioavailability of the highly polar carboxylate group, which is essential for binding to the active site, an ethyl ester prodrug was developed. researchgate.netdrugbank.com This ester, oseltamivir, is readily absorbed in the gastrointestinal tract and then hydrolyzed by esterases in the liver to release the active carboxylic acid metabolite, oseltamivir carboxylate. drugbank.comnih.govresearchgate.net

This evolution from substrate analogues to rationally designed, orally bioavailable prodrugs represents a major advancement in antiviral therapy and serves as a paradigm for modern drug discovery. chimia.chnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H28N2O4 |

|---|---|

Molecular Weight |

312.40 g/mol |

IUPAC Name |

ethyl (3S,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15+/m0/s1 |

InChI Key |

VSZGPKBBMSAYNT-SOUVJXGZSA-N |

Isomeric SMILES |

CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |

Origin of Product |

United States |

Molecular Mechanisms of Action and Prodrug Activation of Oseltamivir

Enzymatic Hydrolysis of Oseltamivir (B103847) Prodrug to Oseltamivir Carboxylate

(3S,4R,5S)-Oseltamivir, an ethyl ester prodrug, requires conversion to its active metabolite, oseltamivir carboxylate, to exert its antiviral effects. fda.govfda.gov This transformation is primarily accomplished through enzymatic hydrolysis. nih.govdrugbank.com

Role of Carboxylesterase 1 (CES1) in Prodrug Bioconversion

The primary enzyme responsible for the activation of oseltamivir is human carboxylesterase 1 (CES1). nih.govnih.gov CES1 is a predominant hydrolase found in the liver, where it catalyzes the hydrolysis of the ester bond in oseltamivir, yielding the active oseltamivir carboxylate. nih.govdrugbank.com Studies have shown that liver microsomes rapidly hydrolyze oseltamivir, and this activity correlates well with the levels of CES1. nih.govresearchgate.net In contrast, no significant hydrolysis is detected in intestinal microsomes or plasma. nih.govresearchgate.net Recombinant CES1 has been shown to hydrolyze oseltamivir with kinetic parameters similar to those of liver microsomes, further confirming its central role in this bioconversion process. nih.govresearchgate.net

Influence of CES1 Genetic Variants on Oseltamivir Carboxylate Formation Pathways

Genetic variations in the CES1 gene can significantly impact the efficiency of oseltamivir activation. researchgate.netnih.gov Several single nucleotide polymorphisms (SNPs) in the CES1 gene have been identified that lead to decreased enzymatic activity. nih.govsemanticscholar.org

One of the most studied variants is c.428G>A (p.Gly143Glu, rs121912777), which results in a loss of enzyme function. researchgate.netnih.gov Individuals heterozygous for this variant (c.428GA) have been shown to have an 18% larger area under the plasma concentration-time curve (AUC) for oseltamivir and a 23% smaller ratio of oseltamivir carboxylate to oseltamivir AUC, indicating impaired bioactivation. nih.gov Another variant, p.Asp260fs, has been shown to have negligible catalytic activity towards oseltamivir. nih.gov Similarly, the c.662A>G (rs200707504) variant has been predicted to decrease CES1 enzymatic activity, potentially leading to reduced bioactivation of oseltamivir. semanticscholar.org

These genetic polymorphisms can lead to interindividual differences in the metabolism and therapeutic effect of oseltamivir. researchgate.net Impaired activation can result in lower concentrations of the active metabolite, oseltamivir carboxylate, which could compromise the drug's therapeutic efficacy. nih.gov

Table 1: Impact of CES1 Genetic Variants on Oseltamivir Activation

| CES1 Variant | Effect on Enzyme Activity | Impact on Oseltamivir Metabolism | Reference |

|---|---|---|---|

| c.428G>A (p.Gly143Glu) | Reduced/Loss of function | 18% increased oseltamivir AUC, 23% decreased carboxylate/oseltamivir AUC ratio in heterozygotes. | nih.gov |

| p.Asp260fs | Negligible | Dramatically hindered catalytic activity. | nih.gov |

| c.662A>G | Predicted decrease | ~13% lower metabolic ratio in heterozygotes (not statistically significant in the study). | semanticscholar.org |

Neuraminidase Inhibition by Oseltamivir Carboxylate

The active form of the drug, oseltamivir carboxylate, functions as a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme. drugbank.comwikipedia.org Neuraminidase is a crucial glycoprotein (B1211001) on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells. drugbank.comasm.org

Molecular Recognition and Binding Site Interactions within Neuraminidase

Oseltamivir carboxylate is designed as a transition-state analog of sialic acid, the natural substrate of neuraminidase. chemicalbook.comscbt.com It binds to the highly conserved active site of the neuraminidase enzyme. chemicalbook.com This active site is lined with several key amino acid residues that are crucial for binding. chemicalbook.com

Molecular docking and simulation studies have revealed specific interactions between oseltamivir carboxylate and the neuraminidase active site. nih.govplos.orgresearchgate.net Key interactions include:

The carboxylate group of oseltamivir forms hydrogen bonds with the guanidinium (B1211019) groups of arginine residues, such as R292 and R371. nih.govplos.org

The protonated amino group of oseltamivir can form hydrogen bonds with the side chains of aspartic acid (D151) and glutamic acid (E119). nih.gov

The acetyl group forms a hydrogen bond with the guanidinium group of R152. nih.gov

The pentyl group engages in hydrophobic interactions with several residues, including W178, I222, R224, A246, and E276. nih.gov

Table 2: Key Amino Acid Interactions in the Neuraminidase Active Site

| Oseltamivir Carboxylate Moiety | Interacting Neuraminidase Residues | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylate group | R292, R371 | Hydrogen bonds | nih.govplos.org |

| Protonated amino group | D151, E119 | Hydrogen bonds | nih.gov |

| Acetyl group | R152 | Hydrogen bond | nih.gov |

| Pentyl group | W178, I222, R224, A246, E276 | Hydrophobic interactions | nih.gov |

Conformational Changes Induced by Oseltamivir Carboxylate Binding to Neuraminidase

The binding of oseltamivir carboxylate to the neuraminidase active site can induce significant conformational changes in the enzyme. chemicalbook.comasm.org A notable change involves the reorientation of the side chain of glutamic acid residue E276. asm.org This movement allows the enzyme to accommodate the bulky pentyl group of oseltamivir carboxylate. chemicalbook.com The flexibility of the 150-loop, a region near the active site, is also important for inhibitor binding, and its conformation can change upon interaction with oseltamivir. researchgate.net

Mutations that restrict these conformational changes, such as H274Y, can lead to oseltamivir resistance by reducing the binding affinity of the inhibitor. asm.org

Interference with Viral Budding and Release at a Molecular Level

By competitively inhibiting neuraminidase, oseltamivir carboxylate prevents the enzyme from cleaving terminal sialic acid residues on the surface of infected cells and on newly formed virions. drugbank.comchemicalbook.com This cleavage is essential for the release of progeny viruses. chemicalbook.com Without this enzymatic activity, newly synthesized virions remain tethered to the host cell surface and aggregate, preventing their spread to other cells and thus limiting the progression of the infection. asm.orgchemicalbook.com

Some studies also suggest that neuraminidase inhibitors may interfere with the formation of mature virus particles during the budding process, leading to the formation of elongated, tubular virus-like structures instead of spherical virions in certain influenza strains. springermedizin.de

Comparative Analysis of Inhibition Profiles with Other Neuraminidase Inhibitors

The clinical utility of oseltamivir is best understood in the context of other available neuraminidase inhibitors (NAIs), such as zanamivir (B325), peramivir (B1663781), and laninamivir (B1674463). While all these drugs share the same fundamental mechanism of action by inhibiting viral neuraminidase, they exhibit differences in their inhibition profiles against various influenza virus strains and subtypes. chemicalbook.comnih.gov These differences can be quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity in vitro.

Studies have shown that the IC50 values for these NAIs can vary depending on the influenza virus type and subtype. For instance, in the 2012-2013 influenza season, isolates of influenza A(H3N2) and influenza B showed similar IC50 values for oseltamivir, zanamivir, peramivir, and laninamivir compared to previous seasons, with no isolates exceeding an IC50 of 50 nM for any of the inhibitors. nih.gov However, some studies have indicated that laninamivir and peramivir may exhibit better binding energies to the H7N9 neuraminidase compared to oseltamivir and zanamivir. researchgate.net

The following table provides a comparative overview of the IC50 values for different neuraminidase inhibitors against various influenza virus strains, as reported in selected studies. It is important to note that these values can vary between different studies and assays.

| Influenza Virus | Neuraminidase Inhibitor | Median IC50 (nM) |

| Influenza A(H1N1)pdm09 | Oseltamivir | 0.05 - 0.06 |

| Zanamivir | Not specified | |

| Peramivir | 0.03 - 0.06 | |

| Influenza A(H3N2) | Oseltamivir | Not specified |

| Zanamivir | Not specified | |

| Peramivir | Not specified | |

| Influenza B | Oseltamivir | ~36 |

| Zanamivir | Not specified | |

| Peramivir | ~1 | |

| Laninamivir | Not specified |

Data compiled from multiple sources. researchgate.netasm.org Note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental methodologies.

Mutations in the influenza B virus neuraminidase can also impact inhibitor susceptibility. For example, the H273Y substitution has been shown to cause a 3-fold increase in the oseltamivir IC50 and an 85-fold increase in the peramivir IC50. asm.org Conversely, the T146K substitution in both B/Victoria and B/Yamagata lineages resulted in a significant, over 1000-fold increase in the IC50 for peramivir, with smaller increases for zanamivir and oseltamivir. flu.org.cn These findings underscore the importance of continuous surveillance of NAI susceptibility to guide clinical decision-making.

Synthetic Methodologies and Stereochemical Control of Oseltamivir and Its Stereoisomers

Development of Stereoselective Synthetic Routes to Oseltamivir (B103847)

Strategies Utilizing Natural Precursors (e.g., Shikimic Acid, L-Serine, L-Cysteine)

Beyond shikimic acid, other natural precursors have been explored to develop alternative and potentially more economical synthetic routes. L-serine has been utilized as a chiral starting material, with a synthetic strategy based on a ring-closing metathesis reaction to construct the cyclohexene (B86901) core. metu.edu.trresearchgate.netmdpi.com This approach leverages the inherent chirality of the amino acid to establish one of the stereocenters. researchgate.net

L-cysteine has also been investigated as a readily available and inexpensive chiral precursor for the synthesis of Oseltamivir. google.comgoogle.com A notable strategy involves a Ramberg-Bäcklund reaction and a Sharpless-Reich protocol to construct the cyclohexene skeleton of Tamiflu, offering an azide- and aziridine-free process. google.comgoogle.comrsc.org

Application of Key Stereoselective Transformations (e.g., Michael Addition, Cyclization, Reduction)

Key to the successful synthesis of Oseltamivir and its stereoisomers is the application of highly stereoselective chemical transformations.

The Michael addition has proven to be a powerful tool. Organocatalytic Michael additions of aldehydes to nitroalkenes have been employed to construct key chiral intermediates with high enantioselectivity. acs.orgnih.gov For instance, the addition of substituted oxyacetaldehydes to 2-acylaminonitroethenes can proceed with good to high diastereoselectivities and enantioselectivities, forming the basis for a thiol-free cyclization protocol. thieme-connect.com The stereoselectivity of the Michael addition of a thiolate to the cyclohexene ring has been shown to be crucial in establishing the correct S configuration at the C5 position, leading to the thermodynamically most stable isomer. nih.gov

Cyclization reactions are fundamental to forming the core cyclohexene ring of Oseltamivir. Intramolecular aldol (B89426) reactions have been used to cyclize acyclic precursors, thereby creating the Tamiflu skeleton without the need for extensive protection/deprotection sequences. acs.org Ring-closing metathesis (RCM) is another key cyclization strategy, particularly in syntheses starting from acyclic precursors like those derived from L-serine or cis-2,3-bis(hydroxymethyl)aziridine. researchgate.netnih.gov

Stereoselective reduction is often employed in the final steps of the synthesis to introduce the correct stereochemistry at specific centers. For example, the reduction of a ketone intermediate using reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)3H) can afford the desired alcohol with high stereoselectivity. nih.gov Similarly, the reduction of a nitro group to an amine is a common step, often achieved using zinc dust in the presence of an acid. thieme-connect.com

Stereoselective Synthesis and Biochemical Evaluation of (3S,4R,5S)-Oseltamivir and Other Stereoisomers

While the clinically used form of Oseltamivir is the (3R,4R,5S)-isomer, the synthesis and evaluation of its other stereoisomers are crucial for understanding the structure-activity relationship and the importance of stereochemistry for its antiviral effect.

Specific Synthetic Pathways for this compound and Diastereoisomers

The synthesis of diastereoisomers of Oseltamivir, including the (3S,4R,5S) isomer, has been achieved through stereoselective organocatalytic Michael addition, cyclization, and reduction reactions. nih.govrsc.org These synthetic routes allow for the controlled generation of different stereochemical configurations at the three chiral centers of the molecule. nih.govrsc.orgrsc.org One reported synthesis of three diastereoisomers, including this compound, highlights the utility of these modern synthetic methods in accessing a range of stereoisomers for biological testing. nih.govrsc.orgrsc.org

In Vitro Potency Assessment of this compound Against Viral Neuraminidase

The in vitro antiviral efficacy of the synthesized stereoisomers has been assessed to determine their inhibitory potency against viral neuraminidase. While all tested isomers generally displayed lower antiviral activity compared to the (3R,4R,5S)-Oseltamivir, one stereoisomer, this compound, showed notable in vitro potency. nih.govrsc.org Specifically, it demonstrated inhibitory potency comparable to Tamiflu against the Tamiflu-sensitive influenza viral strain A/Perth/265/2009(H5N1). nih.govrsc.org Another study confirmed that while other isomers were significantly less active, the (3S,4R,5S)-isomer exhibited inhibitory activity, albeit at a much higher concentration than the active drug. rsc.org

The following table summarizes the in vitro antiviral efficacy of Oseltamivir stereoisomers against different influenza A virus strains.

| Compound | Virus Strain | IC50 (nM) | Reference |

|---|---|---|---|

| (3R,4R,5S)-Oseltamivir (Tamiflu) | A/Miss (H3N2) | 39.06 | rsc.org |

| This compound | A/Perth/265/2009(H5N1) | Comparable to Tamiflu | nih.govrsc.org |

| 4-epi-Oseltamivir Carboxylate | Influenza A (H1N1 and H3N2) | ~150,000-fold less than OC reference | researchgate.net |

Rational Design and Synthesis of Novel Oseltamivir Derivatives

The rational design of novel Oseltamivir derivatives aims to improve antiviral activity, overcome drug resistance, and enhance pharmacokinetic properties. By modifying the core structure of Oseltamivir, researchers have developed new analogues with promising inhibitory effects against neuraminidase.

One approach involves modifying the C5-NH2 group to explore interactions within the 150-cavity of the neuraminidase enzyme. acs.org This has led to the discovery of derivatives with significantly improved potency against a range of Group-1 neuraminidases, with some compounds showing 15-53 times better activity than the original Oseltamivir carboxylate. acs.org

Another strategy focuses on modifying the carboxyl group to enhance lipophilicity, which could potentially improve membrane permeability and oral absorption. nih.gov A series of carboxyl-modified Oseltamivir analogues were synthesized, with one compound exhibiting potent inhibitory activity by targeting the 430-cavity of the enzyme. nih.gov

Furthermore, the synthesis of NH2-sulfonyl Oseltamivir analogues has been explored. mdpi.com These derivatives aim to introduce new hydrogen bonding interactions with the enzyme, and one such analogue showed an IC50 value of 3.50 μM against H5N1 neuraminidase. mdpi.com The design of these novel derivatives often employs computational tools such as 3D-QSAR, molecular docking, and molecular dynamics simulations to predict and rationalize their binding modes and inhibitory activities. nih.gov

N-Substituted Oseltamivir Derivatives for Enhanced Binding

A key strategy to enhance the binding affinity and overcome resistance is the modification of the C5-amino group of oseltamivir. This group is directed towards a flexible region in the neuraminidase enzyme known as the 150-cavity. acs.orgnih.gov In group-1 NAs, this cavity is open and provides an opportunity for designing inhibitors with extended side chains that can occupy this space and form additional interactions. acs.org

Researchers have synthesized various N-substituted oseltamivir derivatives with the aim of exploring the chemical space within the 150-cavity. acs.orgnih.gov These modifications often involve the introduction of substituted benzyl (B1604629) groups or other N-heterocyclic substituents. nih.govtandfonline.com

For instance, one study reported on three series of novel oseltamivir amino derivatives. Several compounds in one of the series demonstrated superior inhibitory activity against both wild-type and oseltamivir-resistant group-1 NAs compared to oseltamivir carboxylate (OSC). acs.orgnih.gov Notably, compounds 12d , 12e , 15e , and 15i showed potent antiviral activity against H1N1, H5N1, and H5N8 viruses. acs.org Another study identified compound 23d as an exceptionally potent inhibitor against a panel of Group-1 NAs, with IC50 values ranging from 0.26 to 0.73 nM, making it 15–53 times more potent than OSC. acs.org

A different approach involved the synthesis of novel oseltamivir derivatives bearing various N-heterocycles. Compound 6k , with a 4-((R)-2-methylpyrrolidin-1-yl)benzyl group, exhibited a nearly 3-fold enhancement in activity against the H3N2 virus compared to oseltamivir carboxylate. nih.govtandfonline.com Furthermore, the introduction of boron-containing N-substituted derivatives has been explored, with compound 2c showing a 4.6-fold more potent activity than OSC against the H5N1-H274Y resistant strain. mdpi.com

Table 1: Inhibitory Activity of Selected N-Substituted Oseltamivir Derivatives

| Compound | Modification | Target NA | IC50 (nM) | Fold Improvement vs. OSC | Reference |

|---|---|---|---|---|---|

| OSC | - | Group-1 (avg) | Varies | - | acs.orgacs.org |

| 12d | Amino derivative | H1N1, H5N1, H5N8 | Potent | Improved | acs.org |

| 12e | Amino derivative | H1N1, H5N1, H5N8 | Potent | Improved | acs.org |

| 15e | Amino derivative | H1N1, H5N1, H5N8 | Potent | Improved | acs.org |

| 15i | Amino derivative | H1N1, H5N1, H5N8 | Potent | Improved | acs.org |

| 23d | C5-NH2 modified | Group-1 | 0.26 - 0.73 | 15-53 | acs.org |

| 6k | 4-((R)-2-methylpyrrolidin-1-yl)benzyl | H3N2 | - | ~3 | nih.govtandfonline.com |

| 2c | 4-(3-boronic acid benzyloxy)benzyl | H5N1-H274Y | 270 | 4.6 | mdpi.com |

IC50 values and fold improvements are as reported in the cited literature and may vary based on the specific neuraminidase subtype and assay conditions.

1,2,3-Triazolylated Oseltamivir Derivatives Targeting Specific Enzyme Cavities

Another innovative approach to designing novel neuraminidase inhibitors involves the introduction of 1,2,3-triazole moieties to the oseltamivir scaffold. This strategy aims to target specific cavities within the neuraminidase enzyme, such as the 150-cavity and the newly identified 430-cavity, to enhance binding affinity and overcome drug resistance. nih.govrsc.orgnih.gov

One study focused on designing 1,2,3-triazolylated oseltamivir carboxylate (OSC) derivatives that target the charged amino acid residues at the entrance of the 150-cavity. nih.govrsc.org They synthesized two series of derivatives and found that the series with a 5′-phenyl-1,2,3-triazole regioisomer generally exhibited superior activity. rsc.org The most potent compound, 2j , which has a 3-phenylamino group on the triazole ring, was a highly effective inhibitor of all tested NAs, including an oseltamivir-resistant N2 mutant. nih.govrsc.org Molecular docking studies suggested that the phenylamino (B1219803) group of 2j could form a strong hydrogen bond with the D151 residue near the 150-cavity entrance. rsc.org

Another research group designed a series of 1,2,3-triazole oseltamivir derivatives to simultaneously occupy the classical NA catalytic site and the 430-cavity. nih.gov Their results showed that four compounds (6g , 6l , 6y , and 8c ) had robust anti-influenza potencies against H5N1, H5N2, and H5N6 strains. nih.gov Compound 6l was identified as the most potent and broad-spectrum inhibitor among them. nih.gov

Table 2: Inhibitory Activity of Selected 1,2,3-Triazolylated Oseltamivir Derivatives

| Compound | Modification | Target Cavity | Target NA | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 2j | 5'-(3-phenylamino)phenyl-1,2,3-triazole | 150-cavity | N2 (E119V mutant) | Potent | nih.govrsc.org |

| 6g | 1,2,3-triazole derivative | 430-cavity | H5N1, H5N2, H5N6 | Potent | nih.gov |

| 6l | 1,2,3-triazole derivative | 430-cavity | H5N1 | 0.12 | nih.gov |

| 6l | 1,2,3-triazole derivative | 430-cavity | H5N2 | 0.049 | nih.gov |

| 6l | 1,2,3-triazole derivative | 430-cavity | H5N6 | 0.16 | nih.gov |

| 6y | 1,2,3-triazole derivative | 430-cavity | H5N1, H5N2, H5N6 | Potent | nih.gov |

| 8c | 1,2,3-triazole derivative | 430-cavity | H5N1, H5N2, H5N6 | Potent | nih.gov |

IC50 values are as reported in the cited literature.

Oseltamivir Carboxamides and Hybrid Molecules Design

Modifying the carboxylate group of oseltamivir into carboxamides represents another avenue for developing novel derivatives with potentially improved properties. An approach has been to synthesize oseltamivir carboxamides by linking the carboxyl group with various amino acids. f1000research.com This strategy aims to potentially enhance efficacy and penetration into tissues. rdd.edu.iq

In one study, a series of oseltamivir carboxamides were synthesized with L-serine, L-isoleucine, L-phenylalanine, and L-tyrosine. f1000research.com Subsequent synthesis of hybrid molecules by incorporating hydroxamic acid was also explored. f1000research.com Molecular docking studies of these compounds against neuraminidase predicted that the oseltamivir-phenylalanine derivative had the highest docking score, suggesting strong binding affinity. f1000research.com In vitro testing confirmed that oseltamivir-phenylalanine had a significantly higher inhibitory activity against neuraminidase (IC50 of 3.03 μM) compared to oseltamivir itself (IC50 of 67.22 μM). f1000research.com

Another area of hybrid molecule design involves combining structural features of oseltamivir with zanamivir (B325), another potent neuraminidase inhibitor. A novel oseltamivir-zanamivir hybrid, MS-257 , was developed that incorporates the 3-pentyloxy group of oseltamivir and the 4-guanidino group of zanamivir. nih.govasm.org This hybrid inhibitor demonstrated effectiveness against multidrug-resistant N2 neuraminidase. nih.govasm.org The guanidino group from zanamivir was hypothesized to provide additional hydrogen bonding interactions within the NA active site, helping to overcome resistance. nih.gov Indeed, MS-257 showed better inhibition against the N2 E119V mutant than oseltamivir. nih.gov

Table 3: Inhibitory Activity of Oseltamivir Carboxamides and Hybrid Molecules

| Compound | Modification | Target NA | IC50 (µM) or Activity | Reference |

|---|---|---|---|---|

| Oseltamivir | - | Neuraminidase | 67.22 | f1000research.com |

| Oseltamivir-Phenylalanine | Carboxamide with L-phenylalanine | Neuraminidase | 3.03 | f1000research.com |

| MS-257 | Oseltamivir-Zanamivir Hybrid | N2 E119V mutant | More effective than oseltamivir | nih.gov |

IC50 values and activity descriptions are as reported in the cited literature.

Multivalency Effects in Neuraminidase Inhibitor Design Based on Oseltamivir Scaffold

Multivalency, the simultaneous binding of multiple ligands on one molecular entity to multiple receptors on a target, is a powerful strategy in drug design to enhance binding affinity and specificity. arkat-usa.org Given that the neuraminidase enzyme on the surface of the influenza virus is a tetramer, designing multivalent inhibitors based on the oseltamivir scaffold is a promising approach to combat influenza, particularly in the face of growing drug resistance. arkat-usa.orguu.nl

Several studies have explored the development of multivalent oseltamivir derivatives. One approach involved synthesizing divalent oseltamivir analogues by linking two oseltamivir monomers with spacers of varying lengths. rsc.org The study found that the distance between the two oseltamivir units was crucial for achieving highly effective NA inhibition. rsc.org

Another strategy utilized click chemistry to conjugate oseltamivir derivatives to a multivalent scaffold. uu.nl Research has described the synthesis of oseltamivir derivatives with modifications to the 3-pentyloxy group to allow for conjugation. uu.nl This is a strategic choice as this group is not directly involved in hydrogen bonding with the NA enzyme. uu.nl

A study also reported the preparation of an oseltamivir-bovine serum albumin (OS-BSA) conjugate, creating a multivalent NA inhibitor. nih.gov This conjugate was found to be a more effective inhibitor than the monomeric oseltamivir derivative. nih.gov Interestingly, the study also revealed that the OS-BSA conjugate could act as an adsorbent, leading to the aggregation of virion particles, which further contributed to the inhibition of the viral replication cycle. nih.gov

The design of multivalent inhibitors can lead to significant enhancements in potency through mechanisms like chelation (binding to multiple sites within the same NA tetramer), subsite binding, and statistical rebinding. uu.nl These multivalent approaches hold considerable promise for developing next-generation anti-influenza therapeutics with improved efficacy and the ability to overcome resistance. arkat-usa.org

Structure Activity Relationship Sar Studies and Inhibitor Design Principles

Elucidation of Critical Structural Features for Optimal Neuraminidase Inhibition

The potency of oseltamivir (B103847) carboxylate (the active form of oseltamivir) is contingent on the precise orientation and chemical nature of several key functional groups, which engage in a network of interactions with the highly conserved active site of the neuraminidase enzyme. asm.org The cyclohexene (B86901) core of the molecule serves as a scaffold, positioning these critical groups for optimal binding.

The essential functional groups and their roles include:

Carboxylate Group: This negatively charged group is crucial for binding. It forms strong ionic and hydrogen bond interactions with a triad (B1167595) of highly conserved arginine residues (Arg118, Arg292, and Arg371) in the active site. plos.orgnih.gov These interactions anchor the inhibitor within the catalytic site.

Amino Group: The protonated primary amino group at the C5 position is another key feature. It forms hydrogen bonds with conserved acidic residues, such as Asp151 and Glu119, further stabilizing the inhibitor-enzyme complex. plos.org

Acetamido Group: The acetyl group at the C4 position contributes to binding by forming a hydrogen bond with the guanidinium (B1211019) group of Arg152. plos.org It also engages in hydrophobic interactions with residues like Trp178 and Ile222. plos.org

Alterations to any of these core functional groups typically lead to a substantial decrease in inhibitory activity, highlighting their critical importance in the SAR of oseltamivir.

Targeted Modification Strategies for Modulating Binding Affinity and Selectivity

Building upon the foundational SAR, researchers have explored various targeted modifications of the oseltamivir scaffold to enhance its properties, particularly against emerging resistant strains.

The neuraminidase active site contains a "150-cavity," formed by the 150-loop (residues 147-152). This cavity exhibits conformational flexibility and its exploitation has been a key strategy in designing next-generation inhibitors. acs.orgnih.gov In some neuraminidase subtypes, particularly group-1 NAs (e.g., N1, N4, N5, N8), the 150-loop can adopt an "open" conformation, creating a larger pocket that can be targeted by modified inhibitors. researchgate.net

Research has focused on introducing various substituents to the oseltamivir scaffold that can extend into and interact with this 150-cavity. For example, novel oseltamivir amino derivatives have been synthesized with the goal of exploring the chemical space within this cavity. acs.orgnih.gov Studies have shown that adding specific groups can improve potency against both wild-type and oseltamivir-resistant strains. acs.org For instance, derivatives with certain halogenated and alkylated phenyl groups have demonstrated enhanced inhibitory activity against H1N1, H5N1, and H5N8 viruses compared to the parent compound. acs.org

| Compound | Modification | Target NA | IC50 (nM) |

|---|---|---|---|

| Oseltamivir Carboxylate (OSC) | - | H1N1 | 12.03 |

| Compound 8h | 3-Fluoro substitution on linker | H1N1 | 7.59 |

| Compound 8h | 3-Fluoro substitution on linker | H5N1 | 7.69 |

| Compound 8o | 2-Methyl and 5-Fluoro substitution | H1N1 | 6.68 |

| Compound 8o | 2-Methyl and 5-Fluoro substitution | H5N1 | 1.23 |

Data derived from research on oseltamivir amino derivatives designed to target the 150-cavity of neuraminidase. The IC50 values represent the concentration of the compound required to inhibit 50% of the neuraminidase enzyme activity. acs.org

Rational drug design has been employed to modify oseltamivir to improve interactions with specific active site residues, often in response to resistance-conferring mutations. A common mutation, H274Y (in N1 numbering), disrupts the hydrophobic pocket that accommodates the pentyloxy side chain of oseltamivir, leading to reduced efficacy. nih.gov

Furthermore, enhancing interactions with the highly conserved arginine triad (Arg118, Arg292, Arg371) is a continuous goal. researchgate.net Molecular dynamics simulations have been used to study the hydrogen bond network between oseltamivir and these residues, revealing that mutations can disrupt this network. nih.gov For instance, the E119V mutation can lead to a loss of hydrogen bond interactions, reducing binding affinity. nih.gov Designing analogs that can maintain or form new, stable hydrogen bonds with these key residues is a critical aspect of ongoing research.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. This approach has been instrumental in understanding the SAR of neuraminidase inhibitors and in designing novel, more potent compounds.

To build robust QSAR models, it is essential to describe the chemical structures using numerical parameters, or "descriptors." Quantum chemical descriptors, derived from quantum mechanics calculations, provide detailed information about the electronic properties of molecules, such as charge distribution, frontier molecular orbital energies (HOMO and LUMO), and dipole moments.

These descriptors are particularly useful for modeling inhibitor-enzyme interactions, which are fundamentally governed by electronic effects. For neuraminidase inhibitors, descriptors related to the electrostatic potential and the ability to participate in hydrogen bonding are often critical for developing accurate QSAR models. By correlating these quantum chemical descriptors with the observed inhibitory activity (e.g., IC₅₀ values) of a series of oseltamivir analogs, researchers can gain insights into the electronic requirements for potent inhibition.

Once a set of relevant descriptors is identified, various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), can be used to build a QSAR model. A successful QSAR model not only explains the SAR of the training set of compounds but can also predict the activity of new, untested molecules.

For neuraminidase inhibitors, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly valuable. These methods generate 3D contour maps that visualize the regions around the inhibitor scaffold where modifications are likely to increase or decrease activity. For example, a CoMFA map might indicate that adding a bulky, hydrophobic group at a specific position would be beneficial for binding, while a region with a positive electrostatic potential would favor an electron-withdrawing group. These predictive models serve as a powerful tool in the rational design cycle, allowing for the virtual screening and prioritization of candidate molecules before undertaking costly and time-consuming chemical synthesis.

Biochemical Mechanisms of Resistance and Counteracting Strategies

Biochemical Characterization of Neuraminidase Mutations Conferring Oseltamivir (B103847) Resistance

Mutations conferring resistance to oseltamivir are typically located within the NA active site and are categorized as affecting either catalytic or framework residues. Catalytic residues are directly involved in the enzymatic reaction, while framework residues provide the structural scaffolding for the active site. Alterations in these residues can sterically hinder the drug's binding or disrupt key interactions necessary for its inhibitory function, leading to a significant increase in the 50% inhibitory concentration (IC50) required to block enzymatic activity.

The most prevalent and well-characterized oseltamivir resistance mutation in N1 subtype neuraminidases, including seasonal H1N1 and the 2009 pandemic H1N1 strain, is the H275Y substitution (histidine to tyrosine at position 275). uiuc.edunih.govacs.org This single amino acid change can confer high-level resistance to oseltamivir, with studies reporting increases in IC50 values ranging from approximately 300-fold to over 900-fold. nih.govnih.gov

The biochemical mechanism of resistance is primarily due to steric hindrance. nih.gov The bulky side chain of the substituted tyrosine residue at position 275 clashes with the pentyloxy side chain of oseltamivir. nih.gov This forces a conformational change in a key active site residue, glutamic acid at position 277 (E277), preventing it from adopting the orientation required for optimal oseltamivir binding. nih.gov This disruption reduces the size of the hydrophobic pocket that accommodates the drug's side chain, thereby significantly lowering its binding affinity. nih.gov While the H275Y mutation confers strong resistance to oseltamivir and moderate resistance to peramivir (B1663781), it typically does not affect the activity of zanamivir (B325), another neuraminidase inhibitor. nih.govasm.orgresearchgate.net

Initially, the H275Y mutation was associated with a biological fitness cost, impairing the enzyme's catalytic efficiency and the virus's replicative capacity. nih.govresearchgate.netmdpi.com The mutation can decrease the NA's affinity for its natural substrate and reduce the total number of new virions produced by an infected cell. nih.govmdpi.com However, the virus can overcome this deficit by acquiring secondary, or "permissive," mutations elsewhere in the neuraminidase protein (e.g., I223V, S247N) that compensate for the functional loss without compromising the drug resistance, restoring viral fitness and facilitating the spread of resistant strains. nih.govplos.org

| Parameter | Effect of H275Y Mutation | Reported Fold-Change in Oseltamivir IC50 | Cross-Resistance | Impact on Viral Fitness |

|---|---|---|---|---|

| Biochemical Mechanism | Steric hindrance in the NA active site, displacing E277 and reducing the size of the hydrophobic pocket. nih.govnih.gov | ~300 to >900-fold increase. nih.govnih.gov | Resistant to Oseltamivir and Peramivir; Susceptible to Zanamivir. nih.govasm.orgresearchgate.net | Can reduce enzymatic activity and viral replication, but this is often compensated by permissive mutations. nih.govmdpi.complos.org |

In N2 subtype neuraminidases, commonly found in H3N2 viruses, a different set of mutations is associated with oseltamivir resistance. Among the most significant are substitutions at framework residues E119 and N294.

The N294S mutation (asparagine to serine at position 294) is another key framework substitution that confers oseltamivir resistance in both N1 and N2 subtypes. nih.govnih.gov The magnitude of resistance can be substantial and varies by subtype, with reports of a 197-fold increase in IC50 in N1 and up to a 1,879-fold increase in N2. nih.gov The mutation is thought to indirectly alter the conformation of the active site, weakening the interactions that stabilize oseltamivir binding. In the N1 subtype, the N294S change weakens a hydrogen bond interaction involving another residue (Y344) and the carboxylate group shared by all NA inhibitors, thereby reducing binding affinity. f1000research.com This mutation can also negatively impact viral fitness, though this effect may be less severe than that of mutations at catalytic sites. nih.gov

Beyond the primary mutations in N1 and N2 subtypes, several other amino acid substitutions in the neuraminidase enzyme have been identified to confer resistance to oseltamivir.

One of the most clinically significant is the R292K mutation (arginine to lysine (B10760008) at position 292), which affects a highly conserved catalytic residue. semanticscholar.org This mutation is predominantly found in N2 and other group-2 neuraminidases (such as N9) and is associated with high-level resistance to oseltamivir and peramivir, as well as reduced susceptibility to zanamivir. uiuc.edukci.go.kr The IC50 for oseltamivir can increase by more than 10,000-fold in viruses with this mutation. kci.go.kr The R292 residue is critical for stabilizing the transition state of the natural substrate and for orienting the E276 residue to create the hydrophobic pocket for oseltamivir binding; its substitution to lysine disrupts this process. nih.gov The R292K mutation typically imposes a significant fitness cost on the virus, impairing NA enzymatic function and reducing viral replication. nih.gov

Other mutations, such as I222V/L/M (isoleucine to valine, leucine, or methionine at position 222), often have a synergistic effect. nih.gov While an I222 substitution alone may only slightly increase oseltamivir resistance, when combined with the H275Y mutation in N1 viruses, it can dramatically amplify the level of resistance, with some dual mutants showing an 8,000-fold reduction in susceptibility. nih.gov Similarly, the combination of E119V and I222L in an H3N2 virus resulted in a 1,571-fold increase in resistance. nih.gov The S247N substitution has also been observed to act synergistically with other mutations, such as I223V, in pandemic H1N1 viruses to reduce oseltamivir susceptibility. nih.gov

| Mutation | Common NA Subtype | Residue Type | Fold-Increase in Oseltamivir IC50 (Approximate) | Mechanism/Impact |

|---|---|---|---|---|

| H275Y | N1 | Framework | 300 - >900-fold nih.govnih.gov | Steric hindrance, alters E277 conformation. nih.gov |

| E119V | N2 | Framework | ~1,000-fold nih.gov | Loss of salt bridge with oseltamivir's amino group. plos.org |

| N294S | N1, N2 | Framework | ~200-fold (N1), ~1,900-fold (N2) nih.gov | Indirectly alters active site conformation. f1000research.com |

| R292K | N2, N9 | Catalytic | >10,000-fold kci.go.kr | Disrupts catalytic site and E276 positioning. nih.gov |

| I222V/L/M + H275Y | N1 | Framework | >8,000-fold (dual mutant) nih.gov | Synergistic effect with primary resistance mutations. nih.gov |

Design and Development of Oseltamivir Derivatives Active Against Resistant Viral Strains

The rise of drug-resistant influenza strains has spurred significant research into the design and synthesis of novel oseltamivir derivatives and other neuraminidase inhibitors capable of overcoming these mutations. The primary strategies involve modifying the oseltamivir scaffold to either restore binding affinity to mutant enzymes or to establish new, favorable interactions within the active site that are not present with the parent drug.

One prominent strategy has been the design of inhibitors that target the "150-cavity," a region adjacent to the active site that opens up in certain neuraminidase subtypes. nih.gov The C-5 amino group of oseltamivir is positioned near this cavity, making it an ideal point for modification. By attaching larger chemical moieties, such as pyrazole-containing groups, to this position, researchers have developed derivatives that can occupy and interact with residues in the 150-cavity. nih.gov Molecular docking studies have confirmed that these derivatives can interact with both the primary active site and the adjacent 150-cavity, providing an additional anchor point that can help overcome the reduced affinity caused by mutations like H275Y. nih.gov

Another approach involves creating hybrid molecules that combine features of oseltamivir with other antiviral agents. For instance, novel secondary amine derivatives of oseltamivir have been synthesized that incorporate heteroaryl groups from M2 proton channel inhibitors. nih.govnih.gov These compounds have demonstrated significant inhibitory effects against both seasonal influenza A and B viruses, as well as oseltamivir-resistant strains, with some derivatives showing efficacy at nanomolar concentrations. nih.govnih.gov

The concept of multivalency is also being explored as a way to enhance inhibitor efficacy. uu.nl This strategy involves linking multiple oseltamivir molecules to a central scaffold. Multivalent inhibitors could potentially increase binding avidity to the tetrameric neuraminidase enzyme on the viral surface through processes like chelation and statistical rebinding. To achieve this, oseltamivir derivatives have been synthesized with modifications to the pentanol (B124592) side chain, introducing chemical handles like terminal alkynes that allow for conjugation to a larger scaffold using click chemistry. uu.nl

Other synthetic efforts have focused on creating oseltamivir carboxamides by linking various amino acids to the core structure. f1000research.com These modifications aim to alter the compound's interaction profile within the NA active site and improve pharmacokinetic properties. Several of these novel derivatives have shown substantial inhibitory activity against neuraminidase in vitro. nih.govnih.gov

Computational Approaches for Analyzing Drug-Resistance Interactions at the Molecular Level

Computational modeling and simulation have become indispensable tools for investigating the molecular mechanisms of oseltamivir resistance and for guiding the design of new inhibitors. These methods provide atomic-level insights into the dynamic interactions between drugs and their protein targets, which are often difficult to capture through experimental techniques alone.

Molecular Dynamics (MD) simulations are widely used to study how resistance mutations affect the structure, flexibility, and dynamics of the neuraminidase enzyme. nih.govnih.gov By simulating the motion of atoms over time, MD can reveal how a mutation like H274Y or N294S alters the conformational landscape of the active site. nih.govkci.go.kr For example, simulations have shown that the H274Y mutation leads to a reorientation of the E276 residue, which in turn disrupts the hydrophobic pocket required for tight oseltamivir binding. nih.gov Long-timescale MD simulations have also been used to observe the entire process of drug unbinding from the active site, revealing how mutations can create alternative escape pathways for the drug, thereby reducing its residency time and efficacy. kci.go.kr

Binding free energy calculations , often performed using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA), provide a quantitative estimate of the drug's binding affinity. nih.govkci.go.kr These calculations can be applied to both wild-type and mutant forms of neuraminidase. Studies have demonstrated that the calculated binding free energies for oseltamivir with various mutants correlate well with experimental IC50 values. kci.go.krjapsonline.com This allows researchers to predict the impact of a given mutation on drug efficacy and to rank the binding of potential new inhibitors in silico before undertaking costly synthesis and in vitro testing.

Molecular docking is another key computational technique used to predict the preferred binding mode of a ligand within a protein's active site. nih.govjapsonline.com In the context of oseltamivir resistance, docking studies can illustrate how a mutation alters the drug's orientation and interactions. It is also a critical tool in drug discovery, used for virtual screening of large chemical libraries to identify novel compounds that may bind effectively to resistant NA variants. nih.gov For example, virtual screening of traditional Chinese medicine databases has identified potential lead compounds that show promising binding to the H274Y mutant NA in docking simulations. nih.gov

These computational approaches are often used in a synergistic, iterative cycle with experimental work. For instance, a combined computational-experimental strategy successfully predicted and then experimentally validated several secondary mutations that could restore the fitness of oseltamivir-resistant pandemic H1N1 viruses, demonstrating the predictive power of these in silico methods. nih.govplos.org

Advanced Spectroscopic Characterization and Computational Methodologies

Spectroscopic Analysis of Oseltamivir (B103847) and its Derivatives

Spectroscopic methods are indispensable for both the quantitative and qualitative analysis of oseltamivir, offering rapid and reliable data on its concentration, structure, and molecular environment.

UV Spectrophotometric Methods for Quantitative Research Applications

Ultraviolet (UV) spectrophotometry provides a simple, economical, and rapid method for the quantitative determination of oseltamivir phosphate (B84403) in bulk drug and pharmaceutical formulations. sphinxsai.comijprt.orginnovareacademics.in These methods are typically based on measuring the absorbance of the compound at its wavelength of maximum absorption (λmax) in a suitable solvent. wjpsonline.com

Several studies have developed and validated UV spectrophotometric methods for oseltamivir estimation. The choice of solvent can influence the λmax; for instance, λmax has been reported at 217.06 nm, 218 nm, and 221.4 nm in various studies using solvents like distilled water and methanol. sphinxsai.comijprt.orginnovareacademics.inwjpsonline.com These methods demonstrate good linearity over specific concentration ranges, such as 5-25 µg/ml and 10-50 µg/ml, with high correlation coefficients (r² ≈ 0.999), indicating a strong relationship between concentration and absorbance. ijprt.orginnovareacademics.inwjpsonline.com Validation according to International Council for Harmonisation (ICH) guidelines confirms the accuracy, precision, and reliability of these techniques for routine quality control analysis. innovareacademics.inwjpsonline.comresearchgate.net

| Solvent | λmax (nm) | Linearity Range (µg/ml) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| De-ionised water | 221.4 | 20-70 | 0.999 | sphinxsai.com |

| Not Specified | 217.06 | 5-25 | 0.999 | ijprt.org |

| Distilled water | 218 | 10-50 | 0.9998 | wjpsonline.com |

| Methanol | 218 | 10-50 | Not Specified | innovareacademics.inresearchgate.net |

Vibrational Spectroscopy (Raman, SERS) for Structural and Interaction Studies

Vibrational spectroscopy, including Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS), offers a powerful, non-destructive, and label-free approach for the chemical and structural analysis of oseltamivir. nih.govspectroscopyonline.com These techniques provide a unique molecular fingerprint based on the vibrational modes of the molecule, allowing for identification and structural characterization. spectroscopyonline.com

Raman spectroscopy has been successfully employed for the on-site, rapid screening of stockpiled oseltamivir (Tamiflu) capsules, demonstrating its utility in quality assurance and anti-counterfeit measures. researchgate.netscirp.org The Raman spectra of authentic capsules are characterized by specific spectral profiles, though they can be dominated by fluorescence background. scirp.org

SERS, which involves adsorbing the analyte onto a plasmonic metal nanostructure (typically gold or silver), can enhance the Raman signal by orders of magnitude, enabling highly sensitive detection. spectroscopyonline.comamericanpharmaceuticalreview.com This technique is particularly valuable for studying molecular interactions. americanpharmaceuticalreview.com For oseltamivir, theoretical calculations combined with experimental vibrational spectroscopy have been used to perform a complete assignment of the compound's 144 expected vibration modes. nih.gov These studies show that hydration of the C=O and NH₂ groups by solvent molecules can cause variations in the wavenumbers and intensities of infrared bands, providing insight into solvent-drug interactions. nih.gov The combination of SERS with functional gold nanoparticles has been suggested as a method for the rapid identification of oseltamivir-resistant viruses. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamic properties of molecules in solution under near-physiological conditions. mtoz-biolabs.comrsc.org For oseltamivir, multinuclear NMR studies (¹H, ¹³C, and ³¹P) have been instrumental in probing its conformation and interactions with model biological membranes. nih.gov

These investigations reveal that the interaction between the oseltamivir prodrug and model membranes is multifaceted, involving both electrostatic (hydrogen bonding) and hydrophobic interactions. nih.gov The latter involves the hydrophobic chain and the cyclohexene (B86901) ring of the oseltamivir molecule. nih.gov Furthermore, NMR studies, as part of a multi-chiroptical approach, have shown that different conformers of oseltamivir are stable in various solvents such as chloroform, acetonitrile, and water. researchgate.net This highlights the molecule's conformational flexibility, which is a critical aspect of its biological activity. One of the predominant conformers identified in solution shows excellent agreement with the solid-state structure determined by X-ray analysis of oseltamivir phosphate. researchgate.net Such detailed conformational analysis is crucial for understanding structure-activity relationships (SAR) and for the rational design of new analogues. rsc.orgresearchgate.net

Molecular Modeling and Simulation Studies

Computational chemistry provides powerful tools to investigate the molecular interactions that govern the efficacy of oseltamivir at an atomic level.

Molecular Docking for Predicting Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as oseltamivir binding to the active site of influenza neuraminidase. icdst.org This method is crucial in drug discovery for identifying potential inhibitors and understanding their binding mechanisms. researchgate.net

Numerous docking studies have been performed on oseltamivir and its active form, oseltamivir carboxylate, with the neuraminidase enzyme of various influenza strains, including H1N1 and H5N1. icdst.orgnih.gov These studies consistently identify a set of highly conserved catalytic and framework amino acid residues that are crucial for binding. nih.govjapsonline.com The interactions are primarily hydrogen bonds and electrostatic interactions between the functional groups of the drug and the enzyme's active site residues. nih.gov Docking results have been used to compare the binding of oseltamivir to wild-type and mutated neuraminidase, providing insights into the mechanisms of drug resistance. For example, mutations like H274Y can alter the conformation of the binding pocket, reducing the number of interactions and thus decreasing binding affinity. nih.gov

| Key Interacting Residue | Type of Interaction | Significance | Reference |

|---|---|---|---|

| Arg118, Arg292, Arg371 | Electrostatic/H-bond | Stabilize the carboxylate group of oseltamivir | japsonline.com |

| Glu119, Asp151, Glu276 | H-bond | Interact with amino and acetamido groups | nih.govjapsonline.com |

| Arg152 | H-bond | Key interaction with the ligand | japsonline.com |

| Trp178, Glu227 | H-bond | Additional interactions observed with other inhibitors like Zanamivir (B325) | icdst.org |

| Glu276, Arg224 | Ionic Interaction | Rotation of Glu276 can create an additional binding pocket; disruption can lead to resistance | icdst.org |

Molecular Dynamics Simulations for Characterizing Dynamic Interaction Profiles

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to characterize the stability of the oseltamivir-neuraminidase complex, explore binding/unbinding pathways, and understand how mutations confer drug resistance. plos.orgacs.org

Large-scale MD simulations have revealed that the binding of oseltamivir to neuraminidase is a complex process involving multiple metastable states and binding pathways. plos.org These simulations, sometimes spanning hundreds of microseconds, can capture rare events like the complete unbinding and rebinding of the drug, providing a detailed molecular-level rationale for drug resistance. acs.orgplos.org For instance, simulations of resistant mutants like H274Y, N294S, and E119V show that these mutations can lead to reduced binding affinity, conformational changes in key loops (like the 150-loop), and altered dynamics of water molecules in the active site. nih.govacs.orgsemanticscholar.org The calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) allows for a quantitative ranking of oseltamivir's affinity for wild-type versus mutant enzymes, often correlating well with experimental data. nih.govsemanticscholar.org These studies have shown, for example, a significant decrease in binding affinity for the E119V and R292K mutants. japsonline.comsemanticscholar.org

| System | Simulation Finding | Methodology | Reference |

|---|---|---|---|

| Oseltamivir-NA (Wild-Type) | Identified 10 metastable states and 5 major binding pathways. | Free-binding MD simulations (353.4 µs total) | plos.org |

| Oseltamivir-NA (H274Y, N294S mutants) | Conformational change of Glu276 is a key source of resistance in the H274Y mutant. | 6-ns MD simulations, MM-PBSA | nih.gov |

| Oseltamivir-NA (H1N1-2009 mutants) | Observed multiple drug unbinding/rebinding events; motion of 150-loop is linked to binding. | Multiple 500-ns MD simulations | acs.org |

| Oseltamivir-NA (E119V mutant) | Binding affinity reduced by -3.74 kcal/mol in mutant vs. wildtype. | MD simulations, MM/GBSA | semanticscholar.org |

| Oseltamivir-NA (R292K mutant) | Greatly reduced binding affinity due to weakened electrostatic interactions. | 200-ns MD simulations, Energy Decomposition Analysis | japsonline.com |

Density Functional Theory (DFT) Calculations in Inhibitor Design and Characterization

Density Functional Theory (DFT) serves as a cornerstone in the computational analysis of neuraminidase inhibitors, providing deep insights into the molecular properties of (3S,4R,5S)-Oseltamivir. This quantum mechanical method is instrumental in characterizing the inhibitor's electronic structure, which governs its reactivity and interactions within the neuraminidase active site.

DFT calculations are crucial for understanding the binding mechanism of oseltamivir. By computing the interaction energies between the inhibitor and key amino acid residues, researchers can quantify the contributions of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. For instance, studies have used DFT to analyze the binding of oseltamivir to both wild-type and mutant neuraminidase, revealing that dispersion interactions are often the dominant force, followed by charge-transfer and polarization. researchgate.net Energy decomposition analysis can pinpoint which residues are critical for binding and how mutations might alter these interactions, leading to drug resistance. researchgate.netnih.gov

Furthermore, DFT is employed to determine the conformational stability of oseltamivir. The specific stereochemistry of the cyclohexene ring is vital for its inhibitory activity. Theoretical calculations help to elucidate the most stable conformations and the energy barriers between them. nih.gov This information is critical for rational drug design, ensuring that synthesized analogs can adopt the optimal geometry for binding. For example, DFT studies have been used to investigate key steps in the synthesis of oseltamivir, such as the Michael addition, to understand how stereoselectivity is achieved and can be improved. nih.gov

Quantum chemical descriptors derived from DFT calculations are also pivotal in developing Quantitative Structure-Activity Relationship (QSAR) models. rsc.orgresearchgate.net These models correlate molecular properties with biological activity. Descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the energy gap (ΔE), hardness (η), and electron affinity (A), provide a quantitative basis for predicting the inhibitory potency of new oseltamivir derivatives. rsc.orgresearchgate.net Such QSAR models have successfully guided the design of novel N-substituted oseltamivir derivatives with potentially enhanced activity against strains like H5N1. rsc.org

Table 1: Key Quantum Chemical Descriptors from DFT Calculations Used in Oseltamivir Research This table presents a selection of descriptors calculated using DFT methods to predict the antiviral activity of oseltamivir derivatives.

| Descriptor | Symbol | Significance in Drug Design |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's ability to donate electrons. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Global Hardness | η | Measures resistance to change in electron distribution. |

| Global Softness | S | The reciprocal of hardness, indicating reactivity. |

| Ionization Potential | I | The energy required to remove an electron. |

| Electron Affinity | A | The energy released when an electron is added. |

| Absolute Electronegativity | χ | Describes the ability of a molecule to attract electrons. |

Data sourced from multiple computational studies on oseltamivir and its analogs. rsc.orgresearchgate.net

Finally, DFT calculations are used to predict spectroscopic signatures, such as vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.gov This synergy between theoretical predictions and experimental results provides a robust framework for the characterization of oseltamivir and its interactions. nih.govrsc.org

In Silico Approaches for High-Throughput Compound Screening and Targeted Chemical Modification

In silico methodologies are indispensable for the rapid discovery and optimization of neuraminidase inhibitors, including derivatives of this compound. These computational techniques allow for the efficient screening of vast chemical libraries and provide a rational basis for the targeted modification of lead compounds.

High-throughput virtual screening (HTVS) is a primary tool for identifying novel inhibitor candidates. nih.govresearchgate.net This process involves computationally docking thousands to millions of molecules from chemical databases into the neuraminidase active site. rsc.orgnih.govresearchgate.net Scoring functions then rank the compounds based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable number of promising candidates for experimental testing. acs.org This approach dramatically accelerates the initial stages of drug discovery compared to traditional high-throughput screening (HTS) methods and can significantly increase the hit rate. acs.orguniversityofcalifornia.edu

Once a promising scaffold like oseltamivir is identified, computational methods guide its targeted chemical modification to enhance potency, overcome resistance, and improve pharmacokinetic properties. A key strategy involves structure-based drug design, where modifications are designed to exploit specific features of the neuraminidase active site, such as the 150-cavity. plos.orgmdpi.comnih.govtandfonline.com By adding chemical moieties that form new interactions within this cavity, researchers have successfully developed oseltamivir derivatives with significantly improved activity against both wild-type and resistant viral strains. nih.govacs.org

Molecular dynamics (MD) simulations offer a dynamic perspective of the inhibitor-enzyme complex, revealing how the protein and ligand interact and move over time. nih.govnih.govnih.gov These simulations can assess the stability of binding, the role of water molecules, and the flexibility of key structural elements like the 150-loop. nih.govnih.gov This detailed understanding provides a rationale for observed resistance mechanisms and suggests specific modifications to counteract them. nih.govplos.org For example, MD simulations have been used to study how mutations like H274Y affect oseltamivir binding and to design derivatives that maintain potency against these resistant variants. nih.govnih.gov

Table 2: Examples of Targeted Modifications on the Oseltamivir Scaffold This table showcases modifications made to the oseltamivir structure, the targeted region of the neuraminidase enzyme, and the intended outcome based on in silico design and subsequent evaluation.

| Modification Site | Chemical Modification | Targeted Region/Interaction | Desired Outcome |

|---|---|---|---|

| C5-Amine Group | Addition of N-heterocycles, benzyl (B1604629) groups | 150-cavity | Enhanced binding affinity, broad-spectrum activity. tandfonline.comacs.org |

| C5-Amine Group | Acylguanidine or hydrazide fragments | 150-cavity, interaction with catalytic residues | Improved potency against resistant strains (e.g., H274Y). researchgate.netresearchgate.net |

| Carboxamide Derivatives | Linkage with amino acids | Neuraminidase active site | Improved binding affinity and pharmacokinetic properties. f1000research.com |

| Divalent Analogues | Linking two oseltamivir monomers | Simultaneous binding to multiple sites | Increased avidity and inhibitory potency. rsc.org |

Information compiled from studies on the rational design of novel oseltamivir derivatives.

These in silico approaches, from large-scale virtual screening to detailed molecular dynamics, form a powerful and integrated pipeline. They not only accelerate the discovery of new antiviral agents but also provide a deep, mechanistic understanding that is crucial for developing next-generation inhibitors capable of combating evolving viral threats.

Q & A

Basic: How can oseltamivir and its active metabolite, oseltamivir carboxylate, be quantified in small-volume human plasma samples?

Methodological Answer:

A validated high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) method is recommended. Key steps include:

- Use of deuterated internal standards (e.g., OS-d3 and OSC-d3) to improve precision .

- Protein precipitation for sample pretreatment to minimize matrix effects and reduce costs.

- Optimization of chromatographic conditions (e.g., mobile phase composition and gradient elution) to achieve a lower limit of quantification (LLOQ) of 1 ng/mL for both analytes .

- Validation per FDA/EMA guidelines for sensitivity, specificity, and reproducibility.

Advanced: How can researchers address contradictory data on oseltamivir's neurotoxicity in preclinical models?

Methodological Answer:

Contradictions in neurotoxicity studies (e.g., hippocampal network synchronization vs. neuronal damage) require:

- Dose-response analysis : Compare outcomes at clinically relevant doses (e.g., 30 mg/kg in rats) vs. supratherapeutic doses to assess toxicity thresholds .

- Temporal resolution : Evaluate acute vs. chronic exposure effects using brain slice electrophysiology or in vivo EEG monitoring .

- Metabolite profiling : Distinguish effects of oseltamivir carboxylate (active metabolite) from the prodrug using compartment-specific pharmacokinetic modeling .

Advanced: What experimental models are suitable for studying intestinal absorption mechanisms of oseltamivir?

Methodological Answer:

- In vitro models : Use Caco-2 cell monolayers to assess PEPT1 transporter involvement via competitive inhibition studies (e.g., with Gly-Sar) .

- In vivo models : Conduct pharmacokinetic studies in juvenile rats under varying conditions (fasted, breast-fed, or co-administered with milk) to mimic human pediatric absorption .

- Mechanistic validation : Apply knock-out animal models or siRNA silencing of PEPT1 to confirm transporter dependency .

Basic: What parameters should be prioritized in assessing oseltamivir's neuraminidase inhibition efficacy?

Methodological Answer:

- Enzyme kinetics : Measure IC₅₀ values using fluorescence-based neuraminidase inhibition assays with purified viral NA .

- Viral load reduction : Quantify viral shedding via qRT-PCR or viral culture in clinical specimens, with stratification by time-to-treatment initiation .

- Resistance monitoring : Perform genotypic sequencing (e.g., H274Y mutation in N1) and phenotypic testing (IC₅₀ shifts ≥10-fold) for surveillance .

Advanced: How can molecular dynamics (MD) simulations improve understanding of oseltamivir-NA binding pathways?

Methodological Answer:

- Simulation design : Use all-atom MD simulations with explicit solvent models to capture conformational changes in NA’s active site .

- Free energy calculations : Apply umbrella sampling or metadynamics to identify transition states and binding/unbinding kinetics .

- Experimental validation : Correlate simulation data with surface plasmon resonance (SPR) or cryo-EM structures to confirm intermediate binding states .

Advanced: How should researchers reconcile discrepancies in clinical trial meta-analyses of oseltamivir’s efficacy?

Methodological Answer:

- Stratified analysis : Pool data by patient subgroups (e.g., immunocompromised, pediatric) to address heterogeneity in outcomes .

- Bayesian meta-analysis : Incorporate prior distributions for infrequent events (e.g., mortality) to account for uncertainty in small-sample studies .

- Publication bias adjustment : Use funnel plots or trim-and-fill methods to evaluate missing data, particularly for unpublished industry-sponsored trials .

Basic: What analytical methods are recommended for identifying impurities in oseltamivir formulations?

Methodological Answer:

- 2D-LC-MS/MS : Employ orthogonal separation techniques (e.g., hydrophilic interaction + reversed-phase chromatography) to resolve co-eluting impurities .

- Synthesis of reference standards : Chemically synthesize suspected impurities (e.g., N-desacetyl 5-azido oseltamivir) for structural confirmation via NMR and HRMS .

- Degradation studies : Conduct forced degradation (heat, light, pH stress) to map impurity profiles and establish stability-indicating methods .

Advanced: What strategies mitigate drug-drug interaction risks when combining oseltamivir with other antivirals?

Methodological Answer:

- Steady-state pharmacokinetics : Measure plasma concentrations of both drugs (e.g., pimodivir and oseltamivir) at multiple time points to assess AUC and Cmax changes .

- CYP450/P-gp profiling : Use hepatocyte or transfected cell models to evaluate enzyme/transporter induction/inhibition .

- Clinical validation : Design crossover trials in healthy volunteers with intensive sampling to detect subtle interactions masked in patient populations .

Advanced: How can chemoenzymatic synthesis routes improve oseltamivir production for research purposes?

Methodological Answer:

- Enzyme selection : Utilize toluene dioxygenase for stereoselective dihydroxylation of ethyl benzoate to generate chiral intermediates .

- Process optimization : Combine hetero-Diels-Alder cycloaddition and olefin translocation steps to reduce synthetic steps (e.g., 10-step formal synthesis) .

- Scalability testing : Compare yield and enantiomeric excess (%) across batch vs. flow-chemistry systems to balance cost and efficiency .

Basic: What statistical approaches are robust for analyzing oseltamivir’s impact on viral shedding duration?

Methodological Answer:

- Accelerated failure time (AFT) models : Analyze time-to-undetectable viral load with Weibull or log-normal distributions to account for censored data .

- Cox proportional hazards : Adjust for covariates (e.g., baseline viral load, comorbidities) in time-to-event analyses .

- Sensitivity analysis : Use bootstrapping to evaluate confidence intervals in small-sample studies (e.g., avian H5N1 resistance cases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products